1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea
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Overview
Description
1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)-3-(7-oxabicyclo[221]heptan-2-yl)urea is a complex organic compound featuring a unique structure that combines a cyclopentathiophene ring with an oxabicycloheptane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea typically involves multiple steps:
Formation of the cyclopentathiophene ring: This can be achieved through a series of cyclization reactions starting from appropriate thiophene precursors.
Introduction of the oxabicycloheptane moiety: This step often involves the use of Diels-Alder reactions to form the bicyclic structure.
Coupling of the two moieties: The final step involves the formation of the urea linkage, typically through the reaction of an isocyanate with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, 1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structure allows it to bind to specific proteins or nucleic acids, making it useful in biochemical assays.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, leading to therapeutic effects. Research is ongoing to explore its efficacy and safety in various disease models.
Industry
In industry, this compound can be used in the development of new materials with unique properties. For example, its structure may impart specific mechanical or electronic properties to polymers or other materials.
Mechanism of Action
The mechanism of action of 1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)amine
- 1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)carbamate
Uniqueness
1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea is unique due to its combination of a cyclopentathiophene ring and an oxabicycloheptane moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the urea linkage may enhance its binding affinity to certain biological targets compared to the amine or carbamate analogs.
Properties
IUPAC Name |
1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c18-15(17-12-7-10-4-5-13(12)19-10)16-8-11-6-9-2-1-3-14(9)20-11/h6,10,12-13H,1-5,7-8H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEGHQNDHQXCPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2)CNC(=O)NC3CC4CCC3O4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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